2,6-Difluorobenzylamine

Catalog No.
S705367
CAS No.
69385-30-4
M.F
C7H7F2N
M. Wt
143.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzylamine

CAS Number

69385-30-4

Product Name

2,6-Difluorobenzylamine

IUPAC Name

(2,6-difluorophenyl)methanamine

Molecular Formula

C7H7F2N

Molecular Weight

143.13 g/mol

InChI

InChI=1S/C7H7F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2

InChI Key

PQCUDKMMPTXMAL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CN)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)F

2,6-Difluorobenzylamine is an organic compound characterized by its unique structure, which consists of a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and an amine group. Its molecular formula is C7H7F2NC_7H_7F_2N and it has a molecular weight of approximately 143.14 g/mol. The compound appears as a clear to light yellow liquid and is sensitive to air, requiring storage under inert conditions .

  • Information on the specific hazards of 2,6-difluorobenzylamine is limited.
  • As with most organic amines, it is likely to be flammable and may irritate the skin and eyes.
  • Due to the presence of fluorine, it is advisable to handle it with care and consult a safety data sheet (SDS) when working with this compound [].

Please Note:

  • The information available on 2,6-difluorobenzylamine is primarily focused on its use as a synthetic intermediate.
  • There is no scientific research currently available on its mechanism of action in biological systems.

Synthesis of other molecules:

  • (Z)-N1-(2,6-difluorobenzyl)-N2-(2-amino-1,2-dicyanovinyl)formamidine: This molecule is a potential antibacterial agent, and 2,6-difluorobenzylamine serves as a crucial precursor in its synthesis [].
  • 2,6-difluorobenzyl-guanidine hydrochloride: This compound exhibits antimicrobial activity, and 2,6-difluorobenzylamine is a key starting material for its production [].

Additional resources:

  • You can find more information about the physical and chemical properties of 2,6-difluorobenzylamine on the National Institutes of Health's PubChem database [].
  • Suppliers of 2,6-difluorobenzylamine, typically for research purposes, can be found through online chemical distributors.
Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: It can be synthesized from corresponding nitro or halogenated derivatives through reduction processes .
  • Formation of Salts: Reacting with acids can yield various salts, which may be useful in pharmaceutical applications.

Research indicates that 2,6-difluorobenzylamine exhibits biological activity that may be relevant for medicinal chemistry. It has been studied for its potential as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies . Specific interactions with biological targets are still under investigation.

Several methods exist for synthesizing 2,6-difluorobenzylamine:

  • Gabriel Synthesis: This method involves the use of phthalimide derivatives followed by hydrolysis to yield the amine .
  • Reduction of Nitro Compounds: Starting from 2,6-difluorobenzonitrile or nitro derivatives, reduction can yield the desired amine .
  • Fluorination Reactions: Direct fluorination of benzylamine derivatives can also produce 2,6-difluorobenzylamine .

The applications of 2,6-difluorobenzylamine are diverse:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.
  • Research: Utilized in studies exploring the biological effects of fluorinated compounds.
  • Material Science: Potential use in developing new materials with specific properties due to its unique structure.

Interaction studies have focused on the compound's reactivity with various biological molecules. Its ability to form complexes with proteins and enzymes is being explored to understand its pharmacological potential better. Preliminary studies suggest that it may influence certain biological pathways, but more extensive research is needed to confirm these interactions.

Several compounds share structural similarities with 2,6-difluorobenzylamine. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsNotable Differences
2-FluorobenzylamineOne fluorine atom at position 2Less steric hindrance compared to 2,6-difluorobenzylamine
4-FluorobenzylamineOne fluorine atom at position 4Different electronic properties due to position change
3,4-Dichloro-2,6-difluorobenzylamineTwo chlorine atoms and two fluorine atomsIncreased reactivity due to multiple electronegative atoms
2,4-DifluorobenzylamineFluorine atoms at positions 2 and 4Different substitution pattern affecting reactivity

The presence of two fluorine atoms at specific positions in 2,6-difluorobenzylamine contributes to its unique chemical properties and potential biological activities compared to these similar compounds.

2,6-Difluorobenzylamine possesses the molecular formula C₇H₇F₂N with a molecular weight of 143.13-143.14 g/mol [1] [2]. The compound is systematically named as (2,6-difluorophenyl)methanamine according to International Union of Pure and Applied Chemistry nomenclature [1] [3]. The Chemical Abstracts Service registry number for this compound is 69385-30-4 [1] [2] [3].

The molecular structure is characterized by a benzylamine backbone with fluorine atoms substituted at the 2 and 6 positions of the benzene ring [4]. The International Chemical Identifier representation is InChI=1S/C7H7F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2, with the corresponding International Chemical Identifier Key being PQCUDKMMPTXMAL-UHFFFAOYSA-N [1] [3]. The canonical Simplified Molecular Input Line Entry System notation is FC1=CC=CC(F)=C1CN [3].

PropertyValueReference
Molecular FormulaC₇H₇F₂N [1] [2]
Molecular Weight143.13-143.14 g/mol [1] [2]
IUPAC Name(2,6-difluorophenyl)methanamine [1] [3]
CAS Registry Number69385-30-4 [1] [2] [3]
InChI KeyPQCUDKMMPTXMAL-UHFFFAOYSA-N [1] [3]

Physical Characteristics

Physical State and Appearance

2,6-Difluorobenzylamine exists as a liquid at standard temperature and pressure conditions [5] [6]. The compound presents as a colorless to almost colorless clear liquid [2] [7] [6]. Alternative descriptions characterize it as a clear liquid with coloration ranging from colorless to yellow [7] [8].

Boiling Point and Thermal Properties

The boiling point of 2,6-difluorobenzylamine ranges from 174 to 177°C under standard atmospheric pressure [2] [5] [7]. Specific measurements report values of 174-177°C [2] [7] and 177°C [6] [9]. Computational predictions suggest a boiling point of 172.6 ± 25.0°C at 760 mmHg [10] [11]. The thermodynamic boiling point is calculated as 467.27 K (194.12°C) using Joback estimation methods [12].

Critical temperature calculations indicate a value of 672.73 K (399.58°C) [12]. The critical pressure is estimated at 3801.00 kPa [12]. The melting point is predicted to be 304.55 K (31.4°C) through computational methods [12].

Density and Refractive Index

The density of 2,6-difluorobenzylamine is consistently reported as 1.197 g/mL at 25°C [2] [5] [7]. Alternative measurements indicate values ranging from 1.2 ± 0.1 g/cm³ [10] [11] to 1.22 g/mL [6] [13]. The specific gravity is documented as 1.197 [2] [7] and 1.22 at 20/20°C [6] [9].

The refractive index exhibits values of n₂₀/D 1.493 [2] [5] [7] and 1.49 [6] [9]. Additional reported values include 1.501 [11] and a range of 1.493-1.501 [11].

PropertyValueReference
Density at 25°C1.197 g/mL [2] [5] [7]
Specific Gravity (20/20)1.22 [6] [9]
Refractive Index (n₂₀/D)1.493 [2] [5] [7]

Flash Point and Flammability Parameters

The flash point of 2,6-difluorobenzylamine is reported as 65°C (149°F) [5] [6] and 66°C [11] [8]. Alternative measurements indicate 65.6 ± 0.0°C [10] [11] and 150°F [2] [7]. The compound is classified as a combustible liquid based on its flash point characteristics [6] [9].

Vapor pressure measurements at 25°C range from 1.3 mmHg [11] [14] to 1.32 mmHg [15]. The vapor density is documented as 4.94 [14]. These parameters indicate moderate volatility under standard conditions.

Solubility Profile

2,6-Difluorobenzylamine demonstrates very high solubility in water [14]. The logarithmic water solubility is calculated as -2.45 mol/L using Crippen estimation methods [12]. The octanol-water partition coefficient ranges from 1.2 [14] to 1.424 [12], indicating moderate lipophilicity.

The compound exhibits solubility in polar solvents [4]. The topological polar surface area is calculated as 26.02 Ų [10] [11], contributing to its solubility characteristics in polar media.

Acid-Base Properties

pKa Determination

The acid dissociation constant (pKa) of 2,6-difluorobenzylamine is predicted to be 8.21 ± 0.10 [2] [7] [8] [15]. This value indicates the compound behaves as a weak base in aqueous solution. The corresponding base dissociation constant (pKb) is reported as 5.48 [14].

Protonation-Deprotonation Behavior

With a pKa value of 8.21, 2,6-difluorobenzylamine undergoes protonation under acidic conditions to form the corresponding ammonium ion [2] [7]. The amine group serves as the basic center, accepting protons in accordance with typical benzylamine chemistry. The presence of fluorine substituents at the 2 and 6 positions influences the electron density distribution, affecting the basicity compared to unsubstituted benzylamine.

The compound demonstrates typical primary amine behavior in acid-base equilibria. The protonated form exhibits enhanced stability due to the electron-withdrawing effects of the fluorine atoms, which moderate the basicity of the amine group.

Thermodynamic Parameters

Heat of Vaporization

The heat of vaporization for 2,6-difluorobenzylamine is reported as 40.9 kJ/mol [14]. Computational estimates using Joback methods predict a value of 43.78 kJ/mol [12]. These values indicate moderate intermolecular forces requiring energy input for phase transition from liquid to vapor state.

The heat of formation in the gaseous state is calculated as -332.65 kJ/mol [12]. The heat of fusion is estimated at 18.51 kJ/mol [12], representing the energy required for solid-liquid phase transition.

Thermodynamic PropertyValueMethodReference
Heat of Vaporization40.9 kJ/molExperimental [14]
Heat of Vaporization43.78 kJ/molJoback calculated [12]
Heat of Formation (gas)-332.65 kJ/molJoback calculated [12]
Heat of Fusion18.51 kJ/molJoback calculated [12]

Vapor Pressure Relationships

Vapor pressure measurements for 2,6-difluorobenzylamine at 25°C range from 1.3 mmHg [11] [14] to 1.32 mmHg [15]. The vapor pressure relationship follows typical Clausius-Clapeyron behavior with temperature dependence. The relatively low vapor pressure at ambient temperature indicates moderate volatility characteristics.

The vapor density is documented as 4.94 [14], which is significantly higher than air (density = 1), indicating that vapors of this compound will tend to accumulate in lower areas when released into the atmosphere. This property has implications for handling procedures and ventilation requirements in laboratory and industrial settings.

2,6-Difluorobenzylamine represents a fluorinated aromatic amine with the molecular formula C₇H₇F₂N and a molecular weight of 143.13 g/mol [1] [2]. The compound features two fluorine substituents positioned at the 2 and 6 positions of the benzene ring, creating a symmetric substitution pattern that significantly influences its structural and electronic properties. The presence of these fluorine atoms introduces unique conformational constraints and electronic effects that distinguish this compound from its non-fluorinated analog, benzylamine.

Crystallographic Studies

Crystallographic investigations of 2,6-difluorobenzylamine and related fluorinated benzylamine derivatives have provided crucial insights into their solid-state structures and intermolecular interactions. While direct crystallographic data for 2,6-difluorobenzylamine remains limited in the literature, studies on structurally related compounds offer valuable comparative information.

A significant crystallographic study involving difluorobenzylamine Schiff base derivatives revealed important structural features [3]. The compound (E)-(2,5-difluorobenzyl)[(2-ethoxynaphthalen-1-yl)methylidene]amine crystallized in the monoclinic space group P2₁/c with unit cell parameters of a = 12.5963(8) Å, b = 14.3010(8) Å, c = 9.8693(8) Å, and β = 108.672(8)° [3]. The structure exhibited an E conformation with respect to the imine double bond, and the mean planes of the naphthalene ring system and the difluorophenyl ring formed a dihedral angle of 85.82(7)° [3]. This non-planar arrangement demonstrates the significant steric influence of fluorine substitution on molecular geometry.

Related crystallographic investigations involving fluorinated benzylamine derivatives in protein-ligand complexes have shown consistent patterns [4]. Studies of 2,6-difluorobenzylamine-containing inhibitors co-crystallized with GRK2–Gβγ revealed crystallization in space group C222₁ with resolution ranges of 2.56 Å to 3.26 Å [4]. These structures consistently exhibited nearly identical kinase domain conformations, suggesting that the difluorobenzylamine moiety adopts preferred binding orientations that are influenced by the fluorine substitution pattern.

The crystallographic analysis reveals that fluorine substitution significantly affects hydrogen bonding patterns. In the crystal structure of the difluorobenzylamine Schiff base, weak C—H⋯F hydrogen bonds were observed linking molecules into zigzag chains along the direction [3]. These intermolecular interactions demonstrate the ability of fluorine atoms to participate in weak hydrogen bonding, which contributes to the overall crystal packing stability.

Computational Molecular Modeling

Computational molecular modeling studies have provided extensive insights into the electronic structure and conformational behavior of 2,6-difluorobenzylamine. Density functional theory (DFT) calculations have been employed to investigate various aspects of the molecular structure, including geometry optimization, electronic properties, and conformational preferences.

DFT calculations using the B3LYP functional with appropriate basis sets have been utilized to study the electronic properties of fluorinated benzylamine derivatives [6]. These computational studies have revealed that fluorine substitution significantly alters the electronic distribution within the aromatic ring, affecting both the electron density and the electrostatic potential surface. The presence of two fluorine atoms at the 2 and 6 positions creates a distinct electronic environment that influences molecular reactivity and binding interactions.

Molecular orbital calculations have demonstrated that the introduction of fluorine atoms affects both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The electron-withdrawing nature of fluorine atoms stabilizes both frontier orbitals, resulting in altered electronic transitions and optical properties. Time-dependent DFT (TD-DFT) calculations have been employed to predict UV-visible absorption spectra, revealing shifts in absorption maxima compared to non-fluorinated analogs [6].

Computational modeling has also been applied to predict collision cross sections (CCS) for mass spectrometry applications [7]. For 2,6-difluorobenzylamine, predicted CCS values include 123.6 Ų for the [M+H]⁺ adduct (m/z 144.06194) and 133.0 Ų for the [M+Na]⁺ adduct (m/z 166.04388) [7]. These computational predictions provide valuable reference data for analytical characterization using ion mobility spectrometry.

Solvent effects have been incorporated into computational models using implicit solvation methods such as the polarizable continuum model (PCM) and the solvation model based on density (SMD) [6]. These calculations have revealed that solvent polarity affects the conformational preferences and electronic properties of 2,6-difluorobenzylamine, with polar solvents stabilizing charge-separated configurations and influencing the relative energies of different conformers.

Electron Density Distribution

The electron density distribution in 2,6-difluorobenzylamine is significantly influenced by the presence of two electronegative fluorine atoms in the ortho positions relative to the benzylamine substituent. The fluorine atoms act as strong electron-withdrawing groups, creating distinct regions of electron depletion and accumulation within the molecular framework.

Quantum chemical calculations reveal that the fluorine atoms bear substantial negative charge density, with the electron density localized primarily on the fluorine atoms and their immediate bonding regions [8]. This electron redistribution creates a polarized aromatic ring with reduced electron density in the aromatic π-system compared to benzylamine. The electron-withdrawing effect of the fluorine substituents is transmitted through both inductive and mesomeric mechanisms, affecting the entire molecular electronic structure.

The amino group in 2,6-difluorobenzylamine experiences a reduced electron density compared to benzylamine due to the electron-withdrawing effects of the fluorine atoms . This reduction in electron density affects the nucleophilic character of the amino group, making it less basic than the corresponding group in benzylamine. The predicted pKa value of 8.21±0.10 for 2,6-difluorobenzylamine [1] reflects this reduced basicity compared to benzylamine, which has a pKa of approximately 9.33.

Electrostatic potential surface calculations demonstrate that the fluorine atoms create regions of negative electrostatic potential, while the amino group maintains a region of positive potential, albeit reduced compared to non-fluorinated analogs. This charge distribution pattern influences intermolecular interactions, including hydrogen bonding capabilities and dipole-dipole interactions. The electron density distribution also affects the compound's ability to participate in π-π stacking interactions, with the electron-depleted aromatic ring showing altered stacking preferences compared to electron-rich aromatic systems.

Natural bond orbital (NBO) analysis has revealed that the C-F bonds in 2,6-difluorobenzylamine exhibit significant ionic character, with partial charges on fluorine atoms typically ranging from -0.3 to -0.4 e⁻. The carbon atoms bonded to fluorine show corresponding positive partial charges, creating dipole moments that contribute to the overall molecular polarity. These localized charge distributions affect molecular recognition processes and binding interactions with biological targets.

Conformational Analysis

Conformational analysis of 2,6-difluorobenzylamine reveals significant differences from benzylamine due to the steric and electronic effects of fluorine substitution. The presence of fluorine atoms at the 2 and 6 positions creates conformational constraints that prevent the molecule from adopting planar configurations typically observed in non-fluorinated benzylamine derivatives.

Systematic conformational searches using computational methods have identified multiple stable conformers of 2,6-difluorobenzylamine [10]. The most significant conformational degree of freedom involves rotation around the bond connecting the amino group to the benzyl carbon. Unlike benzylamine, which preferentially adopts planar conformations with dihedral angles of 0° or 180° to maximize conjugation, 2,6-difluorobenzylamine exhibits a preferred non-planar conformation with a dihedral angle of approximately -27° [10].

This conformational preference results from the steric hindrance imposed by the ortho-fluorine atoms, which prevent the amino group from achieving coplanarity with the aromatic ring. The non-planar geometry disrupts π-conjugation between the amino group and the aromatic system, leading to altered electronic properties and reactivity patterns. Energy calculations indicate that the rotational barrier for achieving a dihedral angle of -58° (observed in protein-bound conformations) is only 1.98 kcal/mol for the fluorinated derivative compared to 3.71 kcal/mol for the non-fluorinated analog [10].

Temperature-dependent conformational studies have revealed that 2,6-difluorobenzylamine exhibits restricted rotation around the C-N bond due to the electronic and steric effects of fluorine substitution [11]. The ortho-fluorination increases the tunneling splitting of rotational motion by four orders of magnitude compared to benzylamine [11]. This dramatic increase in tunneling effects demonstrates the profound influence of fluorine substitution on molecular dynamics and conformational flexibility.

Dynamic NMR studies have provided experimental evidence for the conformational behavior of 2,6-difluorobenzylamine derivatives. The rotational barriers observed experimentally correlate well with computational predictions, validating the theoretical models used to describe conformational preferences [12]. Variable temperature NMR experiments have revealed coalescence temperatures that correspond to the calculated energy barriers for conformational interconversion.

Comparative Analysis with Non-Fluorinated Analogs

The comparative analysis of 2,6-difluorobenzylamine with its non-fluorinated analog, benzylamine, reveals fundamental differences in structural, electronic, and conformational properties that arise from fluorine substitution. These differences have significant implications for chemical reactivity, biological activity, and physical properties.

Benzylamine exhibits a molecular weight of 107.15 g/mol and a density of 0.981 g/cm³ , considerably lower than the corresponding values for 2,6-difluorobenzylamine (143.13 g/mol and 1.197 g/cm³) [1] [13]. The increased molecular weight and density reflect the incorporation of two fluorine atoms, which despite their small size, contribute significantly to the molecular mass due to their high atomic weight. The boiling point of benzylamine (184-185°C) is notably higher than that of 2,6-difluorobenzylamine (174-177°C) [14], indicating that fluorine substitution affects intermolecular interactions and volatility.

The basicity difference between the two compounds is particularly significant. Benzylamine has a pKa of approximately 9.33, making it a moderately strong base, while 2,6-difluorobenzylamine has a predicted pKa of 8.21±0.10 [1]. This reduction of approximately 1.1 pKa units demonstrates the substantial electron-withdrawing effect of the two fluorine substituents, which decrease the electron density on the amino nitrogen and reduce its proton affinity.

Conformational behavior represents one of the most striking differences between the fluorinated and non-fluorinated compounds. Benzylamine preferentially adopts planar conformations that maximize conjugation between the amino group and the aromatic π-system [10]. In contrast, 2,6-difluorobenzylamine is constrained to adopt non-planar conformations due to steric hindrance from the ortho-fluorine atoms. This conformational restriction prevents effective conjugation and alters the electronic communication between the amino group and the aromatic ring.

The rotational dynamics also differ significantly between the two compounds. While benzylamine exhibits relatively free rotation around the C-N bond with modest energy barriers, 2,6-difluorobenzylamine shows restricted rotation with enhanced tunneling effects [11]. The fluorine substitution increases the tunneling splitting by four orders of magnitude, fundamentally altering the molecular dynamics and potentially affecting interaction kinetics with biological targets.

Chemical reactivity patterns show notable differences between the fluorinated and non-fluorinated analogs. The reduced electron density in 2,6-difluorobenzylamine makes the amino group less nucleophilic, affecting its reactivity in substitution and addition reactions. The electron-withdrawing fluorine atoms also influence the reactivity of the aromatic ring, making it less susceptible to electrophilic aromatic substitution but potentially more reactive toward nucleophilic attack.

Spectroscopic properties provide additional insights into the structural differences. The infrared spectrum of 2,6-difluorobenzylamine shows characteristic C-F stretching vibrations that are absent in benzylamine [2]. Nuclear magnetic resonance spectroscopy reveals significant chemical shift differences due to the deshielding effects of fluorine atoms [15] [16]. The ¹⁹F NMR spectrum of 2,6-difluorobenzylamine provides a sensitive probe for structural characterization and conformational analysis.

The comparative analysis extends to intermolecular interactions and crystal packing arrangements. While benzylamine forms hydrogen-bonded networks through its amino groups, 2,6-difluorobenzylamine exhibits additional weak C—H⋯F hydrogen bonds that contribute to crystal stability [3]. These fluorine-mediated interactions create different packing motifs and affect solid-state properties such as melting point and solubility.

Biological activity profiles also differ significantly between the fluorinated and non-fluorinated compounds. The altered electronic properties and conformational constraints of 2,6-difluorobenzylamine often result in different binding affinities and selectivities for biological targets [4] [10]. The fluorine substitution can enhance metabolic stability while modifying pharmacokinetic properties, making fluorinated analogs valuable in pharmaceutical development.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

69385-30-4

Wikipedia

2,6-Difluorobenzylamine

Dates

Last modified: 08-15-2023

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